molecular formula C26H20ClN3O3S B2833060 (Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 489403-65-8

(Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2833060
CAS No.: 489403-65-8
M. Wt: 489.97
InChI Key: REEQEGFJEMWWAH-ROMGYVFFSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thiourea derivative with a haloketone under basic conditions.

    Introduction of Aromatic Substituents: The aromatic substituents are introduced through nucleophilic substitution reactions, where the thiazolidinone intermediate reacts with various aromatic halides.

    Formation of Cyano Group: The cyano group is introduced via a nucleophilic addition reaction, where a suitable nitrile reagent is used.

    Final Coupling: The final step involves coupling the intermediate with (Z)-N-(4-chlorophenyl)acetamide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated aromatic compounds, strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Cyanoacrylamides: These compounds contain the cyano group and are used in various industrial applications, including adhesives and coatings.

Uniqueness

(Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is unique due to its combination of functional groups and aromatic substituents. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-33-21-13-7-17(8-14-21)15-23-25(32)30(20-5-3-2-4-6-20)26(34-23)22(16-28)24(31)29-19-11-9-18(27)10-12-19/h2-14,23H,15H2,1H3,(H,29,31)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQEGFJEMWWAH-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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